2-(1H-Imidazol-5-yl)ethanol hydrochloride
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Overview
Description
2-(1H-Imidazol-5-yl)ethanol hydrochloride is a chemical compound that belongs to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This compound is known for its versatile applications in various fields, including chemistry, biology, and medicine. It is typically found as a white or off-white crystalline powder and is soluble in water and ethanol.
Mechanism of Action
Target of Action
Imidazole derivatives, which include this compound, are known to have a broad range of chemical and biological properties . They are key components in functional molecules used in various applications, including pharmaceuticals and agrochemicals .
Mode of Action
Imidazole derivatives are known to interact with their targets in a variety of ways, depending on the specific derivative and target . The interaction often results in changes to the target’s function, which can have a variety of downstream effects .
Biochemical Pathways
Imidazole derivatives are known to affect a wide range of biochemical pathways, depending on the specific derivative and its targets .
Result of Action
Imidazole derivatives are known to have a variety of effects, depending on the specific derivative and its targets . These effects can include antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Action Environment
For example, the process of synthesizing imidazole derivatives can be run under solvent-free conditions , suggesting that the synthesis environment can influence the properties of the resulting compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-Imidazol-5-yl)ethanol hydrochloride can be achieved through several methods. One common approach involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction proceeds through the addition of the nickel catalyst to the nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization to form the desired imidazole derivative .
Industrial Production Methods
In industrial settings, the production of this compound often involves multi-component reactions. These reactions typically include the condensation of 1,2-diketones, ammonium acetate, and aldehydes or anilines using various catalysts under green chemistry conditions . The use of environmentally friendly methods and catalysts is emphasized to optimize synthetic efficiency and reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-(1H-Imidazol-5-yl)ethanol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.
Reduction: Reduction reactions can convert the compound into different imidazole-based structures.
Substitution: The imidazole ring allows for substitution reactions at various positions, leading to a wide range of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure optimal yields.
Major Products
The major products formed from these reactions are often substituted imidazoles with varying functional groups, which can be tailored for specific applications in pharmaceuticals, agrochemicals, and materials science .
Scientific Research Applications
2-(1H-Imidazol-5-yl)ethanol hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex imidazole derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents, particularly those targeting histamine receptors and other biological pathways.
Industry: The compound is utilized in the production of dyes, catalysts, and other functional materials.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Hydroxyethyl)imidazole
- 2-(1H-Imidazol-1-yl)ethanol
- N-(2-Hydroxyethyl)-1H-imidazole
Uniqueness
2-(1H-Imidazol-5-yl)ethanol hydrochloride is unique due to its specific substitution pattern on the imidazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications, making it a valuable compound for targeted research and development .
Properties
IUPAC Name |
2-(1H-imidazol-5-yl)ethanol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O.ClH/c8-2-1-5-3-6-4-7-5;/h3-4,8H,1-2H2,(H,6,7);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCBCBMPKJBWMMI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC=N1)CCO.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
180307-01-1 |
Source
|
Record name | 2-(1H-imidazol-4-yl)ethan-1-ol hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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